molecular formula C4H6Br2O2 B161898 Methyl 2,3-dibromopropionate CAS No. 1729-67-5

Methyl 2,3-dibromopropionate

Cat. No. B161898
CAS RN: 1729-67-5
M. Wt: 245.9 g/mol
InChI Key: ROXQOUUAPQUMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07271130B2

Procedure details

Methyl 2,3-dibromopropionate (21.9 g) and trimethylamine N-oxide (0.1 g) in methanol (8 ml) were cooled to −5° C. with stirring under an atmosphere of nitrogen. A methanolic solution of sodium methoxide, freshly prepared from sodium (2.25 g) and methanol (24 ml), was added dropwise over 15 minutes to the mixture, which was maintained below 0° C. by cooling. On completion of addition, the mixture was stirred for a further 30 minutes and acetic acid (1 ml) was added followed by diethyl ether (100 ml). The mixture was filtered to remove insoluble salts and the filtrate evaporated under reduced pressure to give an oil, which was re-dissolved in a small volume of diethyl ether and re-filtered. The filtrate was evaporated under reduced pressure to give the required product (17.4 g) as a pale yellow oil.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.25 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:7]Br)[C:3]([O:5][CH3:6])=[O:4].C[O-].[Na+].[Na].[C:13](O)(=[O:15])C>CO.C(OCC)C.C[N+]([O-])(C)C>[Br:1][CH:2]([CH2:7][O:15][CH3:13])[C:3]([O:5][CH3:6])=[O:4] |f:1.2,^1:11|

Inputs

Step One
Name
Quantity
21.9 g
Type
reactant
Smiles
BrC(C(=O)OC)CBr
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Name
Quantity
0.1 g
Type
catalyst
Smiles
C[N+](C)(C)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2.25 g
Type
reactant
Smiles
[Na]
Name
Quantity
24 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 15 minutes to the mixture, which
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
ADDITION
Type
ADDITION
Details
On completion of addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble salts
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil, which
FILTRATION
Type
FILTRATION
Details
re-filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)OC)COC
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.